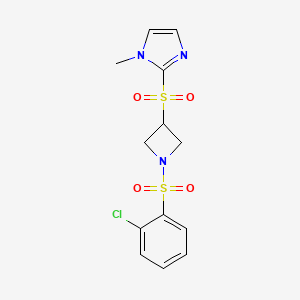

2-((1-((2-chlorophenyl)sulfonyl)azetidin-3-yl)sulfonyl)-1-methyl-1H-imidazole

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

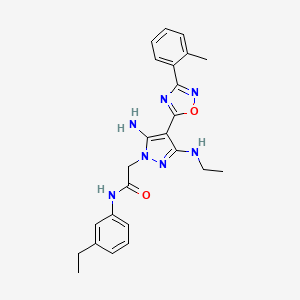

Description

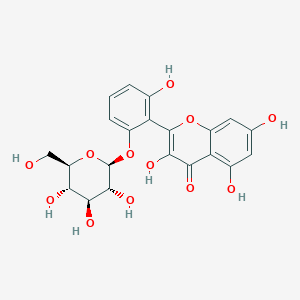

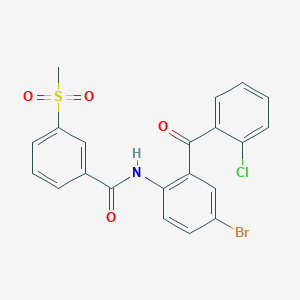

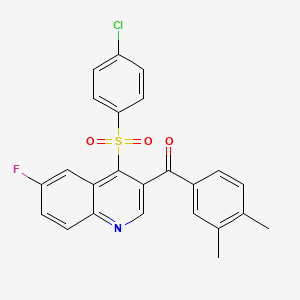

The compound is a complex organic molecule that likely contains an imidazole ring and azetidine ring structures, both of which are common in many biologically active compounds . The presence of sulfonyl groups suggests that it might have some interesting chemical properties .

Chemical Reactions Analysis

The reactivity of this compound would likely be influenced by the presence of the imidazole and azetidine rings, as well as the sulfonyl groups. These groups can participate in a variety of chemical reactions .

Scientific Research Applications

Synthesis, Characterization, and Antimicrobial Activity of Azetidin-2-one based Phenyl Sulfonyl Pyrazoline Derivatives

The research delved into synthesizing and characterizing a series of compounds derived from Azetidin-2-one, which showed notable antibacterial and antifungal activities. The specific compound mentioned in the study involves a complex structure, including a phenylsulfonyl moiety, indicating a potential application in antimicrobial treatments (Shah et al., 2014).

An Efficient, Inexpensive, and Shelf-Stable Diazotransfer Reagent

This study introduces a reagent, imidazole-1-sulfonyl azide hydrochloride, showcasing its ability to act as a 'diazo donor' in various chemical reactions. The reagent is noteworthy for its ease of preparation, stability, and cost-effectiveness, making it a valuable tool in chemical synthesis (Goddard-Borger & Stick, 2007).

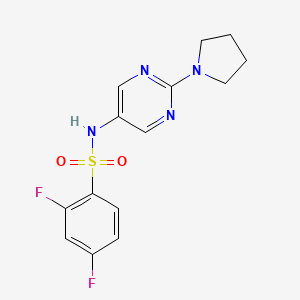

Synthesis and Antimicrobial Activities of Imidazole Derivatives

This study focuses on synthesizing and characterizing a specific compound, 1-((5-chloro-1-ethyl-2-methyl-1H-imidazol-4-yl)sulfonyl)-N-ethylpyrrolidine-2-carboxamide, and assessing its antimicrobial properties. Despite the meticulous synthesis and characterization, the compound showed no significant activity against the tested organisms (Ovonramwen et al., 2021).

Antitumor and Anticancer Applications

Farnesyl Protein Transferase Inhibitor ZARNESTRA R115777 - History of a Discovery

This compound, with a similar imidazole structure, was identified as a potent and selective inhibitor of farnesyl protein transferase. It demonstrated significant antitumor effects in vivo and was under phase III clinical evaluation, highlighting its potential in cancer therapy (Venet et al., 2003).

Imidazole Analogues of Fluoxetine, a Novel Class of Anti-Candida Agents

The study explores imidazole analogues of fluoxetine, which exhibited potent anti-Candida activity, potentially offering new avenues in antifungal treatments. This underscores the versatility of imidazole structures in developing therapeutic agents (Silvestri et al., 2004).

Future Directions

Properties

IUPAC Name |

2-[1-(2-chlorophenyl)sulfonylazetidin-3-yl]sulfonyl-1-methylimidazole |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H14ClN3O4S2/c1-16-7-6-15-13(16)22(18,19)10-8-17(9-10)23(20,21)12-5-3-2-4-11(12)14/h2-7,10H,8-9H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DUXXJINRPWKNNU-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C=CN=C1S(=O)(=O)C2CN(C2)S(=O)(=O)C3=CC=CC=C3Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H14ClN3O4S2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

375.9 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![3-{4-[({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)methyl]-2-fluorophenyl}propanoic acid](/img/structure/B2469771.png)

![tert-butyl 2-amino-1-(2-methoxyethyl)-1H-pyrrolo[2,3-b]quinoxaline-3-carboxylate](/img/structure/B2469779.png)

![N-(Cyclopropylmethyl)-[1,2,4]triazolo[4,3-a]pyridine-8-carboxamide](/img/structure/B2469781.png)

![3-(4-ethoxyphenyl)-8-fluoro-1H-pyrazolo[4,3-c]quinoline](/img/structure/B2469786.png)

![2-tert-Butyl 6-ethyl 2-azabicyclo[3.1.0]hexane-2,6-dicarboxylate](/img/structure/B2469787.png)